molecular formula C10H24ClNO B1492270 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride CAS No. 2098032-17-6

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride

Cat. No.: B1492270
CAS No.: 2098032-17-6
M. Wt: 209.76 g/mol
InChI Key: QUHTWSNJGBZWIN-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a tert-butoxy group attached to a 2,2-dimethylbutan-1-amine structure, which can influence its reactivity and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-dimethylbutan-1-amine as the starting material.

  • Reaction Steps: The tert-butoxy group can be introduced through a reaction with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid.

  • Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed, enhancing efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the amine group to a corresponding amine derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Secondary or tertiary amines.

  • Substitution Products: Various alkyl halides or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and protecting groups. Biology: It can be employed in the study of enzyme inhibition and as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(Tert-butoxystyrene): Similar in having a tert-butoxy group but differs in the aromatic structure.

  • 4-(Tert-butoxybenzaldehyde): Contains a tert-butoxy group attached to a benzaldehyde structure.

  • Other tert-butoxy amines: Various amines with tert-butoxy groups attached to different carbon chains.

Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO.ClH/c1-9(2,3)12-7-6-10(4,5)8-11;/h6-8,11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHTWSNJGBZWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 2
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 3
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 4
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 5
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 6
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride

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